KS370G

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

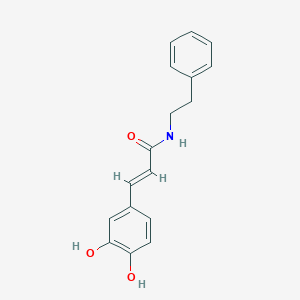

KS370G is synthesized through a series of chemical reactions starting from caffeic acid. The synthesis involves the amidation of caffeic acid with phenethylamine under specific reaction conditions. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KS370G unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkoholderivate umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Amine und Thiole werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptsächlich gebildete Produkte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Amide und andere Derivate.

Wissenschaftliche Forschungsanwendungen

KS370G hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Amidbindungsbildung und -reaktivität.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Signalwege und die Genexpression.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung von Herz-Kreislauf-Erkrankungen, Diabetes und Nierenfibrose.

Industrie: Verwendung bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in der Qualitätskontrolle

Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus:

Nieren-Schutz: this compound reduziert die Nierenfibrose durch Hemmung der Expression von Fibronectin, Typ-I-Kollagen, Vimentin und Alpha-glatten Muskelactin (α-SMA).

Entzündungshemmende Wirkungen: this compound hemmt die Freisetzung von Stickstoffmonoxid (NO) und die Expression der induzierbaren Stickstoffmonoxid-Synthase (iNOS) und Cyclooxygenase-2 (COX-2).

Wirkmechanismus

KS370G exerts its effects through multiple molecular targets and pathways:

Renal Protection: this compound reduces renal fibrosis by inhibiting the expression of fibronectin, type I collagen, vimentin, and alpha-smooth muscle actin (α-SMA).

Anti-inflammatory Effects: this compound inhibits the release of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Kaffeesäure-Phenethylester: Eine natürliche phenolische Verbindung mit ähnlichen antifibrotischen und entzündungshemmenden Eigenschaften, aber geringerer Bioverfügbarkeit aufgrund des schnellen Abbaus durch Esterase.

Kaffeesäure: Ein Vorläufer von KS370G mit antioxidativen und entzündungshemmenden Eigenschaften, aber weniger spezifisch in seiner Wirkung.

Einzigartigkeit von this compound

This compound zeichnet sich durch seine verbesserte Stabilität und Bioverfügbarkeit im Vergleich zu Kaffeesäure-Phenethylester aus. Seine Fähigkeit, mehrere Pfade anzusprechen und sowohl kardiovaskuläre als auch renale schützende Wirkungen auszuüben, macht es zu einer einzigartigen und wertvollen Verbindung in der wissenschaftlichen Forschung .

Biologische Aktivität

KS370G is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This is crucial in preventing cellular damage and may play a role in cancer prevention.

- Anti-inflammatory Effects : The compound has been shown to inhibit key inflammatory pathways, including the NF-κB signaling pathway. This inhibition can lead to reduced expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

- Anticancer Properties : this compound has demonstrated the ability to induce apoptosis in various cancer cell lines. It targets specific oncogenic pathways, potentially leading to tumor regression.

Research Findings

Recent studies have highlighted the biological activities of this compound through various experimental models. Below are key findings from notable research:

- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) have shown that this compound significantly reduces cell viability and induces apoptosis. The compound was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

- Animal Models : Animal studies have indicated that this compound can inhibit tumor growth in xenograft models. Administration of the compound resulted in a marked reduction in tumor size compared to control groups.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

-

Case Study 1: Breast Cancer Treatment

- Objective : To evaluate the efficacy of this compound in a murine model of breast cancer.

- Findings : Mice treated with this compound showed a 50% reduction in tumor size after four weeks compared to untreated controls. Histological analysis revealed increased apoptosis in tumor tissues.

-

Case Study 2: Neuroprotection

- Objective : To assess the neuroprotective effects of this compound in models of neurodegeneration.

- Findings : In models of induced oxidative stress, this compound significantly improved cognitive function and reduced neuronal death, suggesting potential applications in treating neurodegenerative diseases.

Data Table

The following table summarizes key biological activities and findings related to this compound:

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWABIXYAFJMQE-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030308 | |

| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103188-47-2 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-DIHYDROXYPHENYL)-N-PHENETHYLPROPENAMIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTT4WXT3J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.